1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride
Description
1-Piperazin-1-ylcyclopropane-1-carboxamide dihydrochloride is a cyclopropane derivative featuring a piperazine moiety and a carboxamide group, stabilized as a dihydrochloride salt. The dihydrochloride form (two HCl molecules per compound) enhances solubility in aqueous acidic environments, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
1-piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c9-7(12)8(1-2-8)11-5-3-10-4-6-11;;/h10H,1-6H2,(H2,9,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBQDYGQPWFVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency .
Chemical Reactions Analysis
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary utility lies in its role as a building block for synthesizing more complex molecules, particularly in developing pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
this compound is a crucial building block in synthesizing complex molecules, especially in producing pharmaceuticals and agrochemicals. The cyclopropane moiety in its structure is a structurally stable bioisostere that can replace carbon-carbon double bonds, enhancing metabolic stability, improving drug efficacy, and increasing receptor affinity .
- Cyclopropane Derivatives in Drug Design: Cyclopropane, a small organic molecule, is frequently used in drug design for its ability to enhance drug properties and biological activities . Compounds containing cyclopropane exhibit various biological activities, including antibacterial, antifungal, antiviral, antitumor, antioxidant, and antidepressant effects .
- Amide Derivatives: Amide structures, essential components of proteins, are prevalent in antibacterial and antioxidant agents, making them important functional groups in drug synthesis .
Biology
This compound is extensively studied for its potential biological activities, including antimicrobial and anticancer properties.
- Antimicrobial Activity: Research has explored the antimicrobial potential of compounds derived from this compound against various strains of bacteria and fungi . For example, amide derivatives containing cyclopropane have been synthesized and tested for in vitro antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .
- Anticancer Properties: The compound's mechanism of action involves interaction with specific molecular targets, where the piperazine moiety acts as a ligand, binding to receptors or enzymes and modulating their activity; this interaction can inhibit enzymes involved in cell proliferation, demonstrating anticancer properties. Natural compounds, including those derived from piperazine, have shown potential as chemotherapy strategies for patients with colorectal cancer by inducing apoptosis .
Medicine
Serving as a precursor in the synthesis of drugs, this compound targets various diseases, including neurological disorders and cancer.
- Neurological Disorders: Piperidine amino compounds, which share structural similarities with piperazine derivatives, have shown promise in treating schizophrenia due to their high affinity for dopamine D2, D3, 5-HT1A, and 5-HT2A receptors . These compounds exhibit good water solubility, lower acute toxicity, and ভালো pharmacokinetic properties, making them valuable in developing novel anti-neuro-psychosis medicines .
- Antitumor Agents: Palladium-catalyzed cross-coupling reactions involving piperidine derivatives have been utilized to synthesize potential antitumor agents . For instance, selectively coupling 1-(2-aminoethyl)piperidine with aryl iodide has shown promising results .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials.
Chemical Reactions
This compound undergoes several chemical reactions that facilitate its use in synthesizing various compounds:
- Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or sulfonyl chlorides.
Mechanism of Action
The mechanism of action of 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related piperazine-containing dihydrochloride salts (Table 1).
Table 1: Comparison of Physicochemical Properties
Key Observations:
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are absent, insights can be drawn from related compounds:
- Piperazine dihydrochloride is used as an anthelmintic, leveraging its basicity to disrupt helminth physiology .
- Levocetirizine dihydrochloride (), an antihistamine, highlights the role of dihydrochloride salts in improving solubility for oral bioavailability.
- Capmatinib dihydrochloride () demonstrates the importance of polymorph control and pH-dependent solubility in drug formulation.
The carboxamide group in the target compound may facilitate hydrogen bonding with biological targets, a feature exploited in protease inhibitors and enzyme modulators. However, the absence of activity data necessitates further preclinical studies.
Analytical Characterization
Methods used for analogous compounds include:
- X-ray diffraction (XRD) and NMR spectroscopy for structural confirmation .
- Thermogravimetric analysis (TGA) to assess stability and hygroscopicity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
These techniques would be critical for verifying the purity and structural integrity of the target compound.
Biological Activity
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.
The synthesis of this compound typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts, often using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction. This process leads to the formation of protected piperazines, which are then deprotected to yield the final compound.
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation : Using agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Via lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions can modify the piperazine ring with various functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown varying degrees of effectiveness against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 - 128 μg/mL |
| Escherichia coli | 32 - 128 μg/mL |
| Candida albicans | 128 μg/mL |
These results suggest that while the compound shows promise, it is less effective compared to standard treatments like ciprofloxacin and fluconazole .
Anticancer Activity
The mechanism of action for anticancer properties is primarily through the inhibition of enzymes involved in cell proliferation. The piperazine moiety acts as a ligand, interacting with specific receptors or enzymes, thus modulating biological pathways related to cancer cell growth .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- A study demonstrated that derivatives of this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further drug development .
- Another research effort focused on the synthesis of amide derivatives containing cyclopropane, revealing that certain modifications could enhance antimicrobial efficacy, thereby suggesting avenues for optimizing this compound's structure for improved activity .
Structure–Activity Relationship (SAR)
The structural characteristics of this compound are crucial for its biological activity. The introduction of halogens at specific positions on the benzene ring has been shown to enhance antibacterial properties. For example, compounds with halogen substitutions exhibited better activity against tested bacteria compared to those with electron-donating groups .
Q & A
Q. What are the optimal synthetic routes for 1-Piperazin-1-ylcyclopropane-1-carboxamide dihydrochloride?
The synthesis typically involves nucleophilic substitution between a cyclopropane-carboxamide derivative and piperazine under alkaline conditions, followed by dihydrochloride salt formation using hydrochloric acid. Key steps include controlling stoichiometry (e.g., 2:1 HCl-to-base ratio for dihydrochloride formation ) and optimizing reaction time/temperature to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical, with HPLC analysis (e.g., Primesep 100 column, isocratic elution with water/ACN/sulfuric acid) recommended for purity validation .
Q. How can researchers characterize the compound’s purity and structural integrity?
A multi-technique approach is advised:
- NMR spectroscopy for confirming piperazine and cyclopropane moieties.
- HPLC-UV (200 nm detection) to quantify impurities, using validated methods with retention time reproducibility .
- Elemental analysis to verify stoichiometry (e.g., Cl⁻ content confirming dihydrochloride vs. hydrochloride forms ).
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Cross-referencing with certified reference standards (e.g., pharmacopeial impurity guidelines ) ensures accuracy.
Q. What factors influence the stability of this compound during storage?
Stability is pH- and temperature-dependent. Store in sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the cyclopropane ring or piperazine oxidation. Buffered solutions (pH 4–6) are recommended for aqueous studies, as extreme pH can degrade the carboxamide group . Periodic stability testing via HPLC is advised to monitor degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the optimization of this compound’s electronic properties?
DFT calculations (e.g., B3LYP hybrid functional ) can predict molecular orbital energies, charge distribution, and protonation states of the piperazine ring. For example:
- Calculate HOMO/LUMO gaps to assess reactivity.
- Simulate IR spectra to correlate with experimental data.
- Model solvation effects (e.g., water vs. DMSO) to predict solubility. Such data inform structural modifications (e.g., substituting cyclopropane with bulkier groups) to enhance binding affinity in target interactions.
Q. How should researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., pH altering protonation states ). Mitigation strategies include:
- Standardizing buffer systems (e.g., ammonium acetate for HPLC ).
- Using efflux pump inhibitors (e.g., PAβN dihydrochloride ) in cellular assays to isolate intrinsic activity.
- Validating target engagement via SPR or ITC to confirm direct binding. Cross-validation with orthogonal assays (e.g., crystallography ) is critical.
Q. What crystallographic techniques are suitable for studying polymorphic forms of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software can resolve polymorphic differences. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect high-resolution data (≤1.0 Å) to refine hydrogen-bonding networks.
- Analyze packing motifs to correlate polymorphism with solubility/stability. For unstable crystals, synchrotron radiation or cryo-cooling may improve data quality.
Q. How can researchers quantify trace impurities introduced during synthesis?
Use HPLC with orthogonal detection (e.g., charged aerosol detection) and validated impurity standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride ). Method development should:
- Optimize mobile phase (e.g., ion-pair reagents for polar impurities).
- Perform spike-and-recovery experiments to validate limits of detection (LOD < 0.1%).
- Cross-check with LC-MS/MS for structural identification of unknown peaks .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
